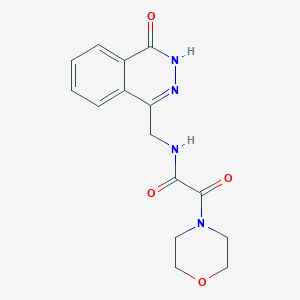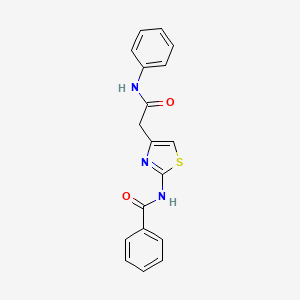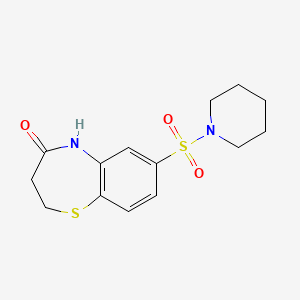
4-oxo-N-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazepine core, a pyridine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate precursors to form the benzothiazepine ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzothiazepine core.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE include other benzothiazepines and sulfonamides. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Benzothiazepines: These compounds have a benzothiazepine core and are known for their cardiovascular and neurological effects.
Sulfonamides: These compounds contain a sulfonamide group and are widely used as antibiotics.
The uniqueness of 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE lies in its combined structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N3O3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |
InChI |
InChI=1S/C15H15N3O3S2/c19-15-5-7-22-14-4-3-12(8-13(14)18-15)23(20,21)17-10-11-2-1-6-16-9-11/h1-4,6,8-9,17H,5,7,10H2,(H,18,19) |
InChI Key |
OTHCDERQIPUCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14975179.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B14975188.png)
![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975194.png)




![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide](/img/structure/B14975226.png)
![4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B14975238.png)
![N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B14975245.png)
![N-cyclopentyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B14975251.png)


![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14975283.png)
